

Documented Effects of 15-PGDH Inhibition (via SW033291)

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Compound Focus: 15-Pgdh-IN-2

Cat. No.: S12860189

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Disease Model	Treatment Duration	Key Effects & Findings	Primary Experimental Readouts
Pulmonary Fibrosis [1]	35 days (long-term)	Improved survival , reduced weight loss, decreased fibrosis, and improved lung function. Reduced acute inflammation.	Histology (collagen, α -SMA), lung function tests, cytokine levels, survival rate.
Aged Muscle Rejuvenation [2]	Not explicitly stated (inferred chronic)	Increased muscle mass, strength, and exercise performance.	Muscle mass measurement, strength tests, mitochondrial function, autophagy markers.
Acute Kidney Injury [3]	~24 hours (acute)	Improved survival , attenuated renal injury and apoptosis. No significant change in key inflammatory cytokines.	Serum creatinine/BUN, histology (tubular injury), TUNEL assay (apoptosis), cytokine PCR.
Colon Cancer Metastasis [4]	1 week (short-term) in model	Increased liver metastasis , promoted cell proliferation, migration, and invasion <i>in vitro</i> .	<i>In vivo</i> metastasis count, <i>in vitro</i> wound-healing/Invasion assays, EMT gene markers.

Experimental Protocols for Key Findings

To help you evaluate and potentially replicate these findings, here are the core methodologies from the pivotal studies.

Protocol: Long-Term Efficacy in Pulmonary Fibrosis [1]

- **Disease Model:** Bleomycin-induced pulmonary fibrosis in mice.
- **Compound & Dosing:** (+)SW033291, administered twice daily.
- **Treatment Schedule:** Treatment began after bleomycin administration and continued for **35 days**.
- **Key Assessments:**
 - **Survival & Weight:** Monitored throughout the study.
 - **Lung Function:** Measured at endpoint.
 - **Histology & Fibrosis:** Lungs were analyzed for collagen deposition and α -SMA expression via staining.
 - **Inflammation:** Cytokine levels (e.g., IL-1 β , IL-6) were measured in lung tissue and serum at early (day 7) and late time points.

Protocol: Acute Protection in Kidney Injury [3]

- **Disease Model:** LPS-induced septic acute kidney injury in mice.
- **Compound & Dosing:** SW033291 (**10 mg/kg**), administered intraperitoneally.
- **Treatment Schedule:** A single dose was given before or after LPS challenge; survival was monitored over **5 doses**.
- **Key Assessments:**
 - **Survival:** Monitored for several days.
 - **Renal Function:** Blood Urea Nitrogen (BUN) and Serum Creatinine (Scr) levels were measured.
 - **Kidney Tissue Analysis:** Assessed for apoptosis (TUNEL staining, caspase-3/8, Bcl-2), autophagy markers, oxidative stress, and inflammation (PCR for IL-6, TNF- α , etc.).

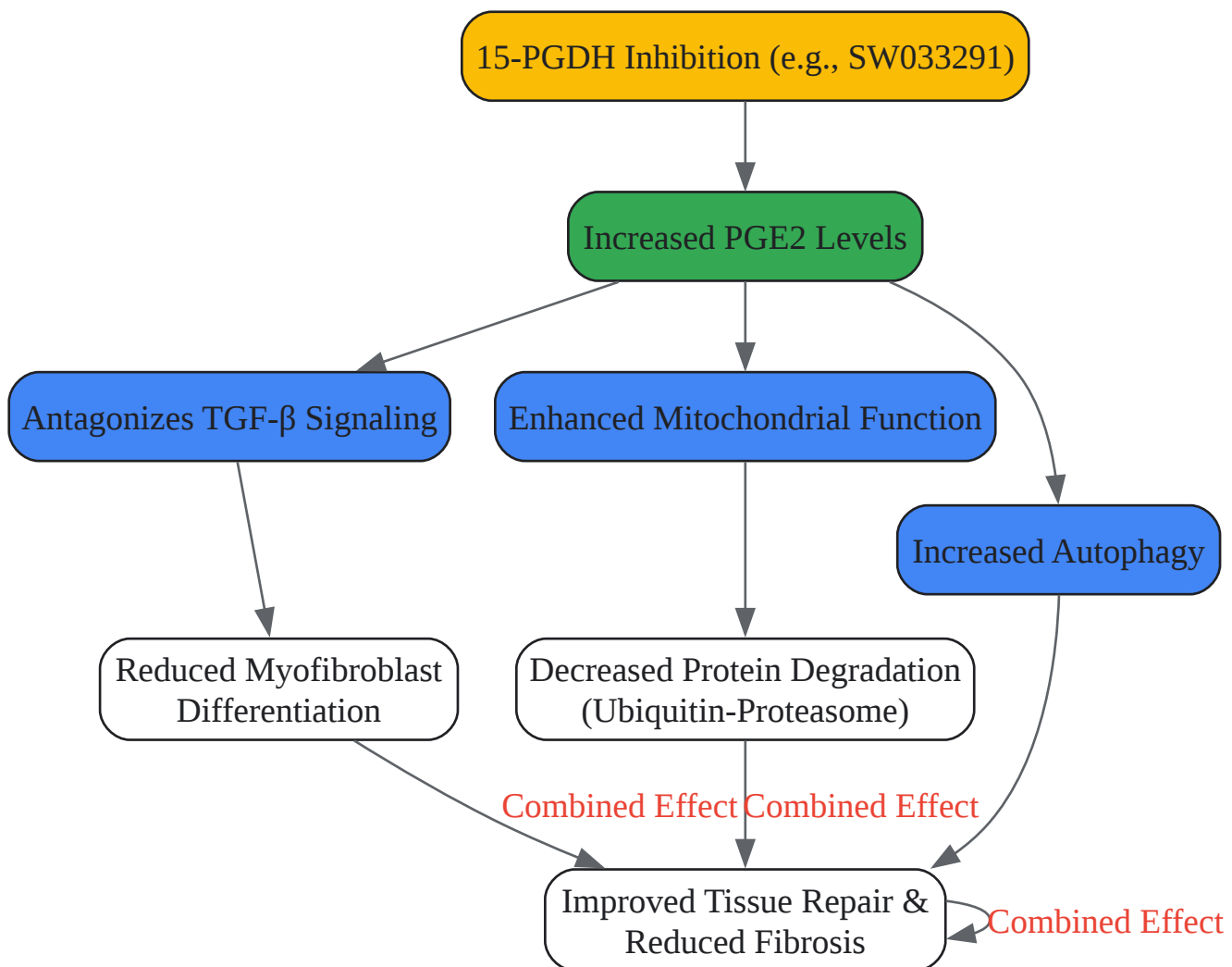
Protocol: Pro-Metastatic Effect in Colon Cancer [4]

- **Disease Model:** Splenic injection of HCT116 colon cancer cells in nude mice to assess liver metastasis.
- **Compound & Dosing:** SW033291 (**5 mg/kg**), administered intraperitoneally.
- **Treatment Schedule:** Twice daily for **1 week** post-surgery.
- **Key Assessments:**

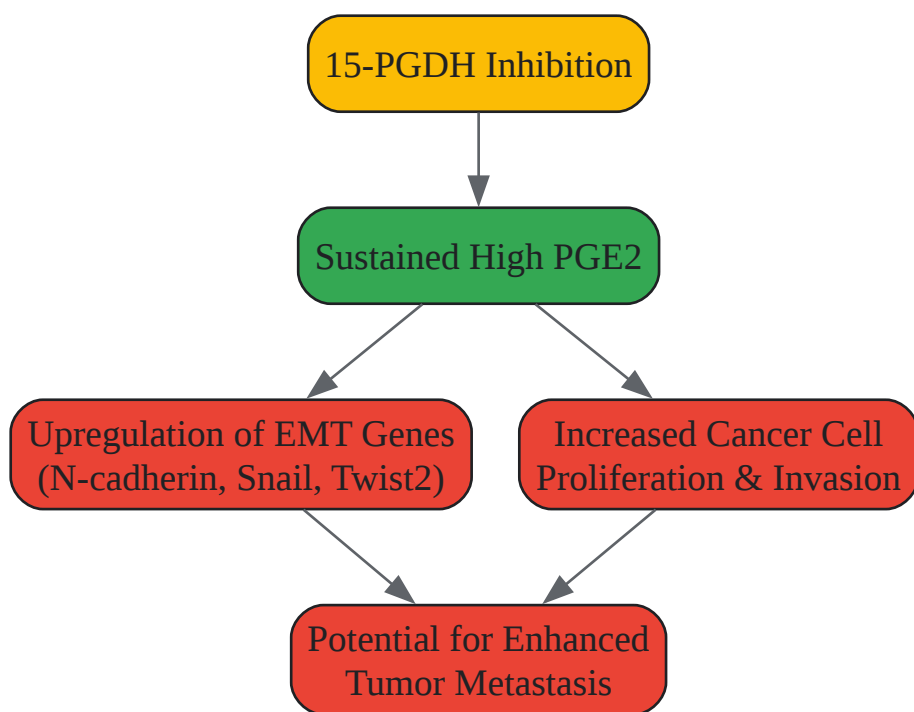
- **Metastasis Score:** The number of visible liver metastases and involved liver lobes were counted at endpoint (4 weeks post-surgery).
- **In Vitro:** Cell proliferation (MTS assay), migration (wound-healing), and invasion (Transwell) were measured in HCT116 cells treated with SW033291.

Mechanisms of Action and Safety Considerations

The diagrams below illustrate the core biological mechanisms and contextual risks of 15-PGDH inhibition based on the available data.



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Interpretation and Future Directions

The research suggests that the effects of 15-PGDH inhibition are highly **context-dependent**:

- **Therapeutic Potential:** In non-cancerous, degenerative, or fibrotic diseases, increasing PGE2 via 15-PGDH inhibition shows promising **long-term benefits** for tissue repair and function [1] [2] [3].
- **Oncological Caution:** In the context of cancer, particularly colon cancer, the same mechanism may have **deleterious effects**, promoting metastasis [4]. This highlights a critical area for safety assessment in drug development.

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